![molecular formula C16H18N2O3S B3490541 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B3490541.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
概要
説明
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring, a cyclobutanecarboxamide group, and a dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide group, which can be achieved through the reaction of cyclobutanecarboxylic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: The aromatic ring and thiazole moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism by which N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propionamide
- N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]butanamide
Uniqueness
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which imparts distinct steric and electronic properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-11-6-7-14(21-2)12(8-11)13-9-22-16(17-13)18-15(19)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTECNUQVXVNMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3490474.png)
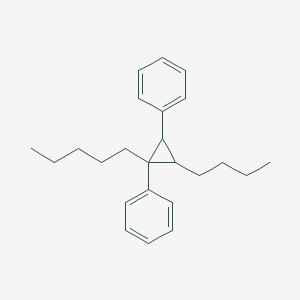

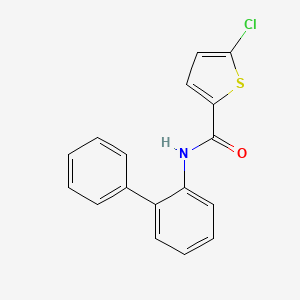
![methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3490488.png)
![(2-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B3490491.png)
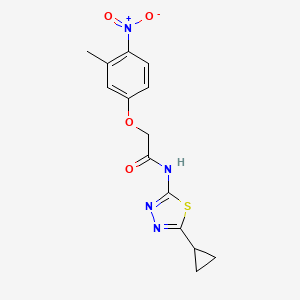
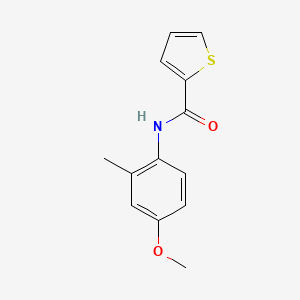
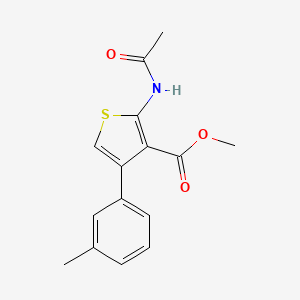
![N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B3490518.png)
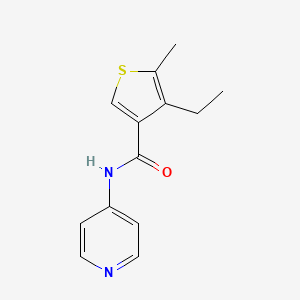
![3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE](/img/structure/B3490534.png)
